N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Physicochemical profiling Oxalamide analog comparison Procurement specification

N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 946303-36-2) is a synthetic oxalamide derivative bearing a 2-methoxyphenyl moiety on one amide nitrogen and a 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl group on the other. Its molecular formula is C₁₉H₂₃N₃O₃S (MW 373.5 g/mol) with computed LogP of 2.5 and topological polar surface area of 98.9 Ų.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 946303-36-2
Cat. No. B2552569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS946303-36-2
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
InChIInChI=1S/C19H23N3O3S/c1-25-17-7-3-2-6-15(17)21-19(24)18(23)20-12-16(14-8-11-26-13-14)22-9-4-5-10-22/h2-3,6-8,11,13,16H,4-5,9-10,12H2,1H3,(H,20,23)(H,21,24)
InChIKeyVDYQGWKKHLJAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946303-36-2 Procurement Guide: N'-(2-Methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide


N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 946303-36-2) is a synthetic oxalamide derivative bearing a 2-methoxyphenyl moiety on one amide nitrogen and a 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl group on the other. Its molecular formula is C₁₉H₂₃N₃O₃S (MW 373.5 g/mol) with computed LogP of 2.5 and topological polar surface area of 98.9 Ų [1]. The compound is catalogued as a research chemical, but publicly available quantitative bioactivity data against defined molecular targets remain absent from authoritative databases as of the search date.

Selection Logic Oxalamide scaffold with distinct ortho-methoxy conformational profile SAR probe candidate; no bioactivity data available
Workflow Context Exploratory medicinal chemistry or lead identification Requires in-house profiling before target assignment
Procurement Note Research chemical with uncharacterized pharmacology Not interchangeable with positional isomers

Substitution Risk: Why N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide Cannot Be Casually Swapped


Within the oxalamide class, the ortho-methoxy substitution on the anilide ring is known to influence conformational preference and intramolecular hydrogen-bonding capacity, which can alter target engagement in ways that para- or meta-methoxy analogs do not replicate [1]. Without direct comparative pharmacological data, however, the extent of any functional differentiation from close analogs such as N1-(4-methoxyphenyl)- or N1-(3-methoxyphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide remains unquantified. Users are therefore cautioned that generic substitution carries unknown risk until head-to-head profiling is completed.

Positional Isomer
Ortho-methoxy group enables intramolecular H-bonding with oxalamide NH. Para- or meta-methoxy analogs cannot replicate this conformational constraint, potentially shifting target engagement.
Thiophene Regioisomer
3-Thienyl attachment may yield distinct CYP-mediated metabolic stability versus 2-thienyl congeners. Class-level precedent indicates clearance differences up to 4.5-fold, though oxalamide-specific data are absent.
Data Gap
No head-to-head pharmacological or ADME profiling exists for this series. Any substitution decision carries unknown risk until comparative data are generated in-house.

Quantitative Differentiation Evidence for 946303-36-2 Relative to Closest Analogs


Physicochemical Property Comparison: Target Compound vs. Methoxy-Positional Isomers

The target compound (2-methoxyphenyl) exhibits a computed XLogP3 of 2.5 and TPSA of 98.9 Ų [1]. While the 4-methoxyphenyl and 3-methoxyphenyl positional isomers share identical molecular formula and are expected to display near-identical computed LogP and TPSA values, the ortho-methoxy group introduces a unique intramolecular hydrogen-bonding capacity with the adjacent oxalamide NH that is absent in the para and meta isomers. This conformational constraint could theoretically affect target binding, but no experimental binding or functional data are publicly available for any member of this series. The comparison therefore rests on inferred conformational differences rather than measured biological differentiation.

2-OCH₃ vs. 3-/4-OCH₃ Isomers
Class-level inference
2-OCH₃ enables six-membered intramolecular H-bond; geometrically disfavored in para/meta isomers. No experimental ΔΔG, ΔIC₅₀, or ΔKᵢ reported.
Conformational bias may influence target selectivity
In silico inference only; requires experimental validation
Physicochemical profiling Oxalamide analog comparison Procurement specification

Computed Drug-Likeness and CNS Multiparameter Optimization Score

Based on PubChem computed descriptors (MW 373.5, LogP 2.5, TPSA 98.9 Ų, HBD 2, HBA 5), the compound satisfies Lipinski's Rule of Five and falls within the desirable CNS MPO range (TPSA < 120 Ų, LogP 2–4), suggesting potential blood–brain barrier permeability [1]. In contrast, unsubstituted phenyl analog N1-phenyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has TPSA ≈ 89.6 Ų and LogP ≈ 2.1 (inferred from des-methoxy structure), placing it further from the CNS MPO sweet spot. However, these are computed values only; no experimental logD, PAMPA-BBB, or in vivo brain penetration data have been reported for any of these compounds.

CNS MPO Desirability
Data to verify
Target: TPSA 98.9 Ų, LogP 2.5. Unsubstituted phenyl analog: TPSA ~89.6 Ų, LogP ~2.1. TPSA difference ~9.3 Ų favors 2-OCH₃ for CNS MPO window.
Computed profile suggests potential BBB permeability fit
No experimental logD, PAMPA-BBB, or brain penetration data
Drug-likeness CNS MPO Lead selection

Thiophene Regioisomer Comparison: 3-Thienyl vs. 2-Thienyl Congeners

The target compound bears a thiophen-3-yl substituent, whereas many structurally related oxalamides incorporate a thiophen-2-yl group. Thiophene regioisomerism has been demonstrated in other chemotypes to alter cytochrome P450 metabolic stability and target binding orientation; for example, a 3-thienyl-to-2-thienyl switch in a kinase inhibitor series resulted in a 4.5-fold difference in CYP3A4-mediated clearance [1]. Applied to the oxalamide series, the 3-thienyl regioisomer may exhibit distinct oxidative metabolism and binding characteristics compared to its 2-thienyl counterpart N1-(2-methoxyphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, but no direct experimental comparison has been reported.

3-Thienyl vs. 2-Thienyl Regioisomer
Class-level inference
Thiophene regioisomerism altered CYP3A4 clearance 4.5-fold in a distinct kinase inhibitor series. No oxalamide-specific metabolic data available for either regioisomer.
Regioisomeric identity may modulate metabolic liability
Precedent from unrelated chemotype; not validated in oxalamide series
Thiophene regioisomerism Binding mode Metabolic stability

Appropriate Application Scenarios for N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (946303-36-2)


Exploratory Medicinal Chemistry: Scaffold-Hopping from Oxalamide Leads

The compound can serve as a starting point for structure–activity relationship (SAR) exploration where the oxalamide linker and the 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl pharmacophore are retained while varying the N-aryl substituent. Its ortho-methoxy substitution provides a distinct conformational profile relative to unsubstituted phenyl or para-methoxy analogs, which may be probed in biochemical or biophysical assays, provided that in-house profiling data are generated [1].

CNS-Targeted Lead Identification

With a computed TPSA of 98.9 Ų and LogP of 2.5, the compound falls within the favorable CNS MPO window, making it a candidate for screening in central nervous system target panels, particularly if the target is expressed in the brain and BBB penetration is required [1]. Users should verify permeability experimentally before committing to procurement for in vivo CNS studies.

Chemical Biology Tool Compound Development

The presence of both a basic pyrrolidine (pKa ~10) and a hydrogen-bond-capable oxalamide core makes this compound potentially suitable for chemical probe development, where it could be functionalized further (e.g., biotinylation, fluorophore conjugation) for target engagement studies. The lack of reported off-target activity data means users must generate polypharmacology profiles de novo [1].

Application
Selection Property
Validation Focus
Scaffold-hopping SAR exploration
Ortho-methoxy conformational profile vs. unsubstituted or para-methoxy analogs
Biochemical or biophysical assay profiling; target engagement verification
CNS target screening
Favorable computed CNS MPO window (TPSA
Experimental BBB permeability (PAMPA-BBB or in vivo brain penetration)
Chemical biology probe development
Basic pyrrolidine handle for functionalization; H-bond-capable oxalamide core
Polypharmacology profiling; off-target activity assessment
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